8-((2-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((2-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorobenzylthio group, a hexyl chain, and a dimethylpurine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions using hexyl halides under basic conditions.
Attachment of the Chlorobenzylthio Group: The chlorobenzylthio group is attached through a nucleophilic substitution reaction, where the purine core reacts with 2-chlorobenzylthiol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-((2-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the chlorobenzylthio group to a benzylthio group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylthio group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylthio derivatives.
Substitution: Amino or thiol-substituted purine derivatives.
Scientific Research Applications
8-((2-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its purine core structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-((2-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The purine core allows it to bind to purine receptors or enzymes, potentially inhibiting their activity. The chlorobenzylthio group may enhance its binding affinity and specificity, leading to modulation of biological pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
8-((2-bromobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a bromine atom instead of chlorine.
8-((2-methylbenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a methyl group instead of chlorine.
8-((2-fluorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 8-((2-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorobenzylthio group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2S/c1-4-5-6-9-12-25-16-17(23(2)20(27)24(3)18(16)26)22-19(25)28-13-14-10-7-8-11-15(14)21/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBDDNMZWGEPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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